molecular formula C7H10BrNO4 B1422632 Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate CAS No. 60845-87-6

Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate

Cat. No.: B1422632
CAS No.: 60845-87-6
M. Wt: 252.06 g/mol
InChI Key: LULLGGWIEBUSRX-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate is an organic compound with significant importance in synthetic organic chemistry. It is characterized by the presence of a bromine atom, a methoxyimino group, and an oxobutyrate ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Scientific Research Applications

Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate typically involves the bromination of ethyl 2-(methoxyimino)-3-oxobutanoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted derivatives, alcohols, and oxidized compounds, which are valuable intermediates in further synthetic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the methoxyimino group, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl 4-bromo-2-methoxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULLGGWIEBUSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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